Product packaging for 2-isopropenylphenol(Cat. No.:CAS No. 10277-93-7)

2-isopropenylphenol

Cat. No.: B043007
CAS No.: 10277-93-7
M. Wt: 134.17 g/mol
InChI Key: WUQYBSRMWWRFQH-UHFFFAOYSA-N
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Description

2-Isopropenylphenol is a versatile phenolic monomer of significant interest in advanced organic synthesis and polymer science. Its molecular structure, featuring both a reactive phenolic hydroxyl group and a vinyl functionality, makes it a valuable bifunctional building block. Researchers utilize this compound as a key precursor in the synthesis of novel polymers, including specialty phenolic resins and styrenic copolymers with tailored properties. Its mechanism of action in polymerization reactions involves the vinyl group participating in chain-growth polymerization (e.g., free-radical or cationic), while the phenolic group can be involved in step-growth polymerization or serve as a site for further chemical modification, cross-linking, or imparting specific chemical and physical characteristics to the resulting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B043007 2-isopropenylphenol CAS No. 10277-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQYBSRMWWRFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461513
Record name 2-hydroxy-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10277-93-7
Record name 2-hydroxy-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Transformations for 2 Isopropenylphenol

Microbial Biosynthesis and Biotransformation Pathways

The microbial production of 2-isopropenylphenol is a complex and not yet fully elucidated area of study. While specific pathways for its direct biosynthesis are not prominently documented, related biotransformation processes, particularly in the context of biodesulfurization, offer insights into potential enzymatic capabilities.

Role of Specific Microbial Strains and Enzymatic Systems in Biotransformation (e.g., Microorganism JVH1 in Desulfurization of Methylbenzothiophenes)

While the user's request specified "Microorganism JVH1," there is no readily available scientific literature that characterizes this particular strain or its specific role in the desulfurization of methylbenzothiophenes to produce this compound.

However, the general principles of microbial desulfurization of alkylated dibenzothiophenes have been studied in other microorganisms. For instance, strains like Rhodococcus erythropolis I-19 have been shown to desulfurize alkylated DBTs. nih.gov The process follows the 4S pathway, where the sulfur atom is oxidized and then cleaved, leaving the carbon structure intact. The key enzymes in this pathway are monooxygenases (DszA and DszC) and a desulfinase (DszB). nih.govfrontiersin.org The substrate specificity of these enzymes determines their ability to act on substituted thiophenes like methylbenzothiophenes. While these systems demonstrate the potential for C-S bond cleavage in complex aromatic molecules, the final desulfurized product is typically a hydroxylated biphenyl (B1667301) or a related compound, not this compound.

The table below summarizes the key enzymes of the established 4S pathway for dibenzothiophene, which serves as a model for the biodesulfurization of related organosulfur compounds.

EnzymeFunctionIntermediate Product
DszC (Monooxygenase) Oxidation of the sulfur atomDibenzothiophene sulfoxide, then Dibenzothiophene sulfone
DszA (Monooxygenase) Further oxidation of the sulfur atom2'-(hydroxyphenyl)benzenesulfinate (HPBS)
DszB (Desulfinase) Hydrolytic cleavage of the C-S bond2-Hydroxybiphenyl (2-HBP) and sulfite

Established Chemical Synthesis Routes for Isopropenylphenols

The chemical synthesis of isopropenylphenols can be approached through several established methodologies for creating alkenylphenols, with particular attention to achieving the desired regioselectivity for the ortho-isomer.

General Approaches for Alkenylphenol Preparation

The synthesis of alkenylphenols often involves the introduction of a vinyl or substituted vinyl group onto the phenolic ring. One direct method is the ortho-alkenylation of unprotected phenols. A notable example is the rhenium-catalyzed reaction of phenols with internal alkynes, which provides ortho-alkenylphenols exclusively. nih.gov This method is advantageous as it avoids the formation of para- or multiply-alkenylated products. nih.gov

Another potential, though less direct, route is the dehydrogenation of the corresponding isopropylphenol. For example, para-isopropenylphenol can be prepared by the catalytic dehydrogenation of para-isopropylphenol at elevated temperatures. google.com This suggests that this compound could potentially be synthesized via the dehydrogenation of 2-isopropylphenol (B134262), for which several synthetic methods are known, such as the alkylation of phenol (B47542) with isopropanol (B130326) or propylene.

The table below outlines a selection of catalytic systems used for related transformations.

ReactionCatalystReactantsProduct
Ortho-Alkenylation Rhenium-based catalystsPhenol, Internal AlkyneOrtho-alkenylphenol
Dehydrogenation Calcium-nickel phosphatepara-Isopropylphenolpara-Isopropenylphenol
Ortho-Vinylation SnCl₄-Bu₃NPhenol, Ethyneortho-Vinylphenol

Considerations for Regioselective Synthesis of Ortho-Substituted Isomers

Achieving regioselective synthesis of the ortho-substituted isomer of isopropenylphenol is a significant challenge in synthetic organic chemistry. The hydroxyl group of the phenol is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Consequently, reactions often yield a mixture of ortho and para isomers.

Several strategies have been developed to enhance ortho-selectivity in phenol functionalization. The use of directing groups or specific catalysts can favor substitution at the position adjacent to the hydroxyl group. For instance, in the context of vinylation, the use of a tin-based reagent system (SnCl₄−Bu₃N) has been shown to facilitate the ortho-vinylation of phenols with ethyne. acs.org Similarly, palladium-catalyzed C-H olefination of phenol derivatives using weakly coordinating auxiliaries can achieve ortho-selectivity. nih.gov

These methods highlight the importance of catalyst and reagent choice in controlling the position of substitution on the phenol ring, which is a critical consideration for the targeted synthesis of this compound.

Mechanistic Investigations of 2 Isopropenylphenol Reactions

Elucidation of Biological Transformation Mechanisms

The biological transformation of 2-isopropenylphenol is a subject of interest in understanding the environmental fate and biotechnological potential of this compound. While specific research on the hydrolytic desulfination of this compound in microbial systems is not extensively documented in publicly available scientific literature, the metabolism of structurally similar compounds, such as other vinylphenols and styrene (B11656), provides insights into plausible enzymatic reaction mechanisms.

Hydrolytic Desulfination Reaction Mechanisms in Microbial Systems

Currently, there is a lack of specific studies detailing the hydrolytic desulfination of this compound by microbial systems. This suggests that this particular reaction may not be a primary or common pathway for its biodegradation.

However, the microbial degradation of analogous compounds often involves initial enzymatic attacks on the vinyl side chain or the aromatic ring. For instance, the aerobic degradation of styrene, a structurally related compound without the hydroxyl group, can proceed through two main pathways: oxidation of the vinyl side-chain or direct attack on the aromatic nucleus. oup.com The side-chain oxidation pathway, which is more common, is initiated by a styrene monooxygenase, leading to the formation of styrene oxide, which is then isomerized to phenylacetaldehyde (B1677652) and further oxidized to phenylacetic acid. oup.comnih.gov

Another relevant microbial transformation is the reduction of vinylphenols to their corresponding ethylphenols. For example, some lactic acid bacteria, such as Lactobacillus plantarum, possess a vinylphenol reductase that can reduce 4-vinylphenol (B1222589) and vinylcatechol to 4-ethylphenol (B45693) and ethylcatechol, respectively. nih.gov This indicates that the vinyl group of phenolic compounds is a reactive site for microbial enzymes.

Furthermore, the biotransformation of lignin (B12514952), a complex polymer containing phenolic structures, can yield 4-vinylphenol derivatives. rsc.org Microorganisms capable of this transformation, such as those expressing phenolic acid decarboxylase, convert hydroxycinnamic acids (like p-coumaric acid) derived from lignin into vinylphenols. nih.gov This highlights the microbial capacity to synthesize and metabolize vinylphenols.

While direct evidence for hydrolytic desulfination is absent, the known microbial pathways for related compounds suggest that the initial biological transformation of this compound would likely involve oxidation or reduction of the isopropenyl group, or hydroxylation of the aromatic ring, rather than a desulfination reaction, for which there is no sulfur atom in the molecule to be removed. It is possible that if a sulfonated derivative of this compound were present, microbial desulfonation could occur, but this is a separate process from the transformation of this compound itself.

Polymerization Reaction Mechanisms

This compound, as a vinyl monomer, can undergo polymerization through various mechanisms. The presence of both a vinyl group and a phenolic hydroxyl group allows for a range of polymerization behaviors, including those characteristic of vinyl monomers and phenolic resins.

Mechanistic Aspects of Vinyl Monomer Polymerization

The polymerization of vinyl monomers, such as this compound, typically proceeds via a chain-growth mechanism, which involves initiation, propagation, and termination steps. uomustansiriyah.edu.iq The most common method for polymerizing vinyl monomers is free-radical polymerization. fujifilm.com

Initiation: The process begins with the generation of a free radical from an initiator molecule, often a peroxide or an azo compound, through thermal decomposition or photolysis. fujifilm.comuomustansiriyah.edu.iq This initiator radical then adds to the double bond of a vinyl monomer, creating a monomer radical. uomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain. uomustansiriyah.edu.iquomustansiriyah.edu.iq The addition typically occurs in a head-to-tail fashion due to the greater stability of the resulting radical. uomustansiriyah.edu.iq

Termination: The growth of the polymer chain is halted through several mechanisms, including the combination of two growing radical chains or disproportionation, where a hydrogen atom is transferred from one chain to another. fujifilm.com Chain transfer reactions to monomer, polymer, or solvent can also terminate a growing chain while initiating a new one, which can affect the molecular weight of the resulting polymer. uomustansiriyah.edu.iqwikipedia.org

The following table summarizes the elementary steps in the free-radical polymerization of a generic vinyl monomer:

Step Description
Initiation An initiator forms a radical which reacts with a monomer to create a monomer radical.
Propagation The monomer radical adds to successive monomer units, growing the polymer chain.
Chain Transfer A growing polymer chain is terminated by transferring its radical activity to another molecule (monomer, solvent, or another polymer chain).
Termination Two growing radical chains react to terminate their growth, either by combination or disproportionation.

Exploration of Cationic Polymerization Pathways for Alkenylphenols

Alkenylphenols, including this compound, are susceptible to cationic polymerization due to the electron-donating nature of the hydroxyl group, which can stabilize the carbocationic intermediate formed during the reaction. Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, typically a strong acid or a Lewis acid. youtube.comyoutube.com

The mechanism involves the following key steps:

Initiation: An initiator, such as a strong acid, protonates the alkene double bond to form a carbocation. youtube.com For alkenylphenols, the stability of this carbocation is enhanced by the resonance effect of the phenolic hydroxyl group.

Propagation: The carbocationic end of the growing polymer chain attacks the double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain. youtube.com

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile, rearrangement, or proton transfer to a monomer, solvent, or counter-ion. nih.gov Chain transfer reactions are common in cationic polymerization and can influence the molecular weight of the final polymer. nih.gov

The presence of water is generally detrimental to cationic polymerization as it can act as a terminating agent. rsc.orgrsc.org However, the development of water-tolerant Lewis acid catalysts has enabled cationic polymerization to be carried out in aqueous dispersed media for certain monomers. acs.org

The polymerization of this compound can also be influenced by the phenolic hydroxyl group, which can participate in side reactions or be used to create specific polymer architectures. For example, enzymatic polymerization of phenols using enzymes like laccase or peroxidase can lead to the formation of polyphenols with interesting properties. nih.govnih.gov

The following table provides a simplified overview of the cationic polymerization of an alkenylphenol:

Step Description
Initiation An acid catalyst protonates the vinyl group, forming a carbocation stabilized by the phenol (B47542) ring.
Propagation The carbocationic center of the growing chain adds to another monomer molecule.
Termination The growing chain is terminated through various mechanisms, such as reaction with a nucleophile or proton transfer.

Polymer Science and Advanced Material Applications of Isopropenylphenols with Emphasis on 2 Isopropenylphenol Potential

Homopolymerization and Copolymerization Studies

The polymerization behavior of 2-isopropenylphenol is a critical area of research for unlocking its potential. Studies into its ability to form both homopolymers and copolymers are fundamental to understanding the properties of the resulting materials.

Copolymerization with Diverse Olefinic Monomers (e.g., Styrene (B11656), Methyl Methacrylate)

The copolymerization of phenolic monomers with conventional olefinic monomers like styrene and methyl methacrylate (B99206) is a well-established strategy for creating polymers with a blend of properties. While specific studies detailing the radical copolymerization of this compound with styrene and methyl methacrylate are not extensively documented in readily available literature, the principles of such reactions are understood from related systems. For instance, the radical copolymerization of styrene with other functional monomers, such as N-(4-carboxyphenyl)maleimide, has been investigated, providing insights into reactivity ratios and the resulting copolymer structures. researchgate.net Similarly, the atom transfer radical polymerization (ATRP) of styrene with bioderived monomers like pentadecylphenyl methacrylate has been studied, suggesting that random copolymers can be formed. mdpi.com These studies indicate that a copolymer of this compound with styrene or methyl methacrylate would likely result in a polymer chain incorporating the phenolic functionality, which could then be used for further modifications or to impart specific properties such as altered glass transition temperatures or surface characteristics.

Development of Functional Polymeric Materials

The development of functional polymeric materials is a primary driver for investigating monomers like this compound. The phenolic hydroxyl group is a key feature that allows for the creation of polymers with specific functionalities. While much of the research in the broader category of isopropenyl-based functional polymers has focused on poly(2-isopropenyl-2-oxazoline) (PIPOx), a different monomer, the principles of creating functional materials are transferable. mdpi.com PIPOx has been used to create thermosensitive polymers, drug-delivery systems, and hydrogels through post-polymerization modification of its pendant oxazoline (B21484) ring. mdpi.com Analogously, the hydroxyl group of a poly(this compound) backbone could serve as a reactive handle for a variety of chemical transformations, enabling the attachment of different functional groups to tailor the polymer's properties for specific applications.

Synthesis of Polymeric Antioxidants

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to act as radical scavengers. The incorporation of phenolic moieties into a polymer backbone is a promising strategy for creating polymeric antioxidants with enhanced stability and reduced volatility compared to their small-molecule counterparts. nih.gov Lignin (B12514952), a natural phenolic polymer, is a prime example of a biomacromolecule with significant antioxidant activity due to its constituent phenolic groups. nih.gov Synthetic polymers based on phenolic acids have also been explored for their antioxidant capabilities. nih.gov The polymerization of this compound would yield a polymer with pendant phenol (B47542) groups, which could function as effective radical scavengers. Such polymeric antioxidants could find applications in stabilizing other polymers, oils, and organic materials against oxidative degradation.

Oligomerization Processes and Structural Characterization of Polymeric Products

The formation of low molecular weight polymers, or oligomers, is a common outcome in the polymerization of sterically hindered or less reactive monomers. For isopropenylphenols, oligomerization can be a significant reaction pathway, particularly under certain catalytic conditions.

The synthesis of p-isopropenylphenol (p-IPP), an isomer of 2-IPP, from the cleavage of bisphenol A (BPA) often yields a mixture of IPP oligomers, especially when conducted in the presence of an alkaline catalyst. rsc.org This suggests that isopropenylphenols have a propensity to undergo self-addition reactions. Acid-catalyzed conditions have also been shown to promote the polymerization of isopropenylphenols. nih.gov These oligomerization reactions are generally understood to proceed through a carbocationic mechanism initiated by the protonation of the isopropenyl group.

Detailed structural characterization of the resulting oligomers is crucial for understanding the polymerization mechanism and the properties of the products. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying the various oligomeric species formed during reactions like the oligomerization of butene over phosphoric acid catalysts. researchgate.net While specific, detailed structural analyses of this compound oligomers are not widely published, it is anticipated that a mixture of dimers, trimers, and higher oligomers with varying linkage patterns would be formed.

Tailoring Polymer Properties for Specific Industrial Applications

The ability to tailor polymer properties is essential for their application in various industries. The incorporation of this compound into a polymer structure offers several avenues for achieving this. By copolymerizing this compound with other monomers, the resulting material's thermal properties, solubility, and mechanical characteristics can be fine-tuned. For example, the inclusion of the relatively bulky and polar phenolic group would be expected to influence the glass transition temperature and the adhesive properties of copolymers.

Furthermore, the phenolic hydroxyl group provides a site for post-polymerization modification, which can be used to introduce a wide range of functionalities. This could include grafting other polymer chains to create graft copolymers, or attaching specific chemical groups to alter the polymer's surface energy, biocompatibility, or reactivity. This versatility makes polymers derived from this compound potentially suitable for a variety of industrial applications, including specialty coatings, adhesives, and as components in composite materials where the phenolic group can enhance interfacial adhesion. The development of such materials is an active area of research in the broader field of industrial and specialty polymers. researchgate.netpageplace.de

Environmental and Biological Transformation Studies of Isopropenylphenols

Role in Natural Degradation Pathways of Complex Aromatic Compounds

Isopropenylphenols have been identified as metabolic products in the natural breakdown of certain complex aromatic compounds. Specifically, 2-isopropenylphenol emerges as a key intermediate in the microbial desulfurization of organosulfur compounds found in fossil fuels. The bacterium Rhodococcus erythropolis is noted for its ability to break down alkylated benzothiophenes. oup.comoup.com In this process, it utilizes these compounds as a sole sulfur source. oup.com

In the context of bioremediation, particularly for the removal of sulfur from fuels, specific metabolic pathways have been elucidated. The degradation of 3-methylbenzothiophene (3-M-BT) by Rhodococcus erythropolis strain KA2-5-1 results in the formation of this compound as the final product. oup.comoup.com Another strain, Rhodococcus erythropolis XP, is also capable of this transformation, with 3-M-BT sulfone and this compound being identified as the two primary metabolites. oup.com This biotransformation is significant as it represents a sulfur-specific pathway, leaving the carbon structure of the original molecule largely intact. oup.comasm.org The identification of this compound as a terminal product in these pathways highlights its role in the microbial processing of recalcitrant aromatic sulfur compounds. oup.comresearchgate.net

Contribution to the Environmental Fate of Bisphenol A (BPA) and Related Endocrine Disruptors (primarily focusing on 4-isopropenylphenol (B43103) as a degradation product)

Isopropenylphenols, particularly 4-isopropenylphenol, are significant products of Bisphenol A (BPA) degradation. asm.orgoup.comtandfonline.com BPA, a widespread endocrine-disrupting chemical, breaks down in the environment through various chemical and biological processes, often yielding 4-isopropenylphenol as a key intermediate. nih.gov This transformation is a critical aspect of BPA's environmental fate, as the resulting degradation products may have their own distinct biological activities. asm.org

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like BPA in water. nih.gov During these processes, 4-isopropenylphenol has been identified as a key cleavage product. For instance, in systems utilizing UV light, persulfate (SPS), hydrogen peroxide (HP), and copper (UV/SPS/HP/Cu), 4-isopropenylphenol is observed to form within the first 15 minutes of BPA treatment before being subsequently eliminated after approximately 180 minutes. Similarly, treatment of BPA with potassium ferrate (K2FeO4) results in its degradation to several intermediates, including 4-isopropanolphenol. nih.gov The high-temperature hydrolysis of BPA is another method that yields 4-isopropenylphenol along with phenol (B47542). wikipedia.orgrsc.orgpsu.edu These findings confirm that the cleavage of the BPA molecule is a primary pathway in its oxidative degradation, leading directly to the formation of isopropenylphenol intermediates.

Both fungal enzymes and various bacteria are capable of degrading BPA and producing 4-isopropenylphenol. Lignin-degrading enzymes, such as manganese peroxidase (MnP) and laccase produced by white-rot fungi like Pleurotus ostreatus, metabolize BPA through one-electron oxidation, yielding products that include 4-isopropenylphenol, phenol, and 4-isopropylphenol. asm.orgoup.comtandfonline.com

Microbial degradation by bacteria also plays a crucial role. nih.gov Strains of Sphingomonas and Sphingobium, for example, can metabolize BPA via an ipso-substitution mechanism. ethz.ch This pathway involves the hydroxylation of the aromatic ring at the substitution site, followed by cleavage of the carbon-carbon bond to form hydroquinone (B1673460) and a carbocationic intermediate. ethz.chresearchgate.net This intermediate is then transformed into 4-(2-hydroxypropan-2-yl)phenol, which subsequently eliminates water to form 4-isopropenylphenol. ethz.ch Furthermore, microorganisms with probiotic properties, such as Lactococcus lactis and Saccharomyces cerevisiae, have demonstrated the ability to degrade BPA, with 4-isopropenylphenol being identified as one of the metabolites in the culture medium. nih.gov

Toxicological Assessment and Biological Activity Profiling (based on 4-isopropenylphenol studies)

The toxicological profile of 4-isopropenylphenol has been investigated, largely in the context of it being a degradation product of BPA and a potential alternative in some applications. Assessments have evaluated its potential for developmental toxicity, neurotoxicity, and skin sensitization. A significant area of concern is its endocrine-disrupting potential. Research indicates that 4-isopropenylphenol can interact with estrogen receptors, which may lead to hormonal disruptions, a property it shares with its parent compound, BPA.

Cytotoxicity studies have been conducted to understand the biological impact of 4-isopropenylphenol. Research shows it can generate reactive oxygen species (ROS) in a dose-dependent manner, which contributes to cellular oxidative stress. Its hemolytic activity, the rupturing of red blood cells, has also been quantified and compared to other phenolic compounds. In one study, 4-isopropenylphenol at a concentration of 5 µg/mL caused 1.58% hemolysis after one hour and 16.58% after 24 hours. This was less than the hemolysis induced by BPA under the same conditions.

Investigation of Underlying Mechanisms of Biological Action of this compound

Comprehensive searches for scientific literature detailing the specific underlying mechanisms of the biological action of this compound have yielded limited direct results. The available research predominantly focuses on the related compound, 2-isopropylphenol (B134262), and other phenolic compounds.

One study on the biodegradation of Bisphenol A (BPA) by certain fungi identified 4-isopropenylphenol as a degradation product. nih.gov However, this study did not elaborate on the specific biological or toxicological mechanisms of the isopropenylphenol metabolite itself.

General studies on the biological transformation of phenolic compounds indicate that they can undergo various metabolic pathways. For instance, the biodegradation of phenol by the fungus Aspergillus fumigatus has been shown to proceed through two main routes: ortho-hydroxylation to catechol and para-hydroxylation to hydroquinone, followed by ring cleavage. nih.govird.frresearchgate.net Microbial degradation of phenols, often involving phenol monooxygenase and catechol dioxygenases, is a common pathway for their breakdown in the environment. researchgate.netresearchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization in 2 Isopropenylphenol Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and intricate structural details of 2-isopropenylphenol and its related compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of phenolic compounds. For the closely related compound, 2-isopropylphenol (B134262), both ¹H NMR and ¹³C NMR provide definitive data for its structural confirmation. High-resolution NMR has been employed to investigate molecular interactions, such as self-association through hydrogen bonding in various solvents. researcher.life

In ¹H NMR spectroscopy of 2-isopropylphenol, specific chemical shifts (δ) are observed for the hydroxyl, aromatic, and isopropyl protons, confirming their respective chemical environments. chemicalbook.comnih.gov Similarly, ¹³C NMR provides distinct signals for each carbon atom in the molecule, including those in the aromatic ring and the isopropyl group. nih.gov Two-dimensional NMR experiments like COSY, HSQC, and HMBC are also utilized to establish the connectivity between atoms, providing a complete structural map of the molecule.

¹H NMR Spectral Data for 2-Isopropylphenol in CDCl₃

Assign. Chemical Shift (ppm)
A 7.206
B 7.068
C 6.918
D 6.741
E 4.76
F 3.211
G 1.258

Source: ChemicalBook chemicalbook.com

¹³C NMR Spectral Data for 2-Isopropylphenol in CDCl₃

Chemical Shift (ppm)
152.56
134.69
126.68
126.46
121.13
115.42
26.90
22.59

Source: Benchchem

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of compounds. For 2-isopropylphenol, electron ionization (EI) is a common technique. nih.govnist.gov The resulting mass spectrum shows a parent molecular ion peak and various fragment ions, which are characteristic of the compound's structure. The most abundant peaks in the mass spectrum of 2-isopropylphenol provide a fingerprint for its identification. nih.gov

GC-MS Fragmentation Data for 2-Isopropylphenol

m/z Relative Intensity
121.0 99.99
136.0 30.20
60.5 29.80
103.0 28.10
39.0 28.00

Source: PubChem nih.gov

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is an essential analytical technique for separating complex mixtures into individual components. khanacademy.org For this compound and related phenolic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like alkylphenols. thermofisher.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the analysis of complex samples, a derivatization step may be necessary to increase the volatility of phenolic compounds for GC analysis. The TSQ Duo GC-MS/MS system, operating in selected reaction monitoring (SRM) mode, is utilized to achieve low detection limits with high selectivity, which is particularly important for analyzing trace levels in environmental or food samples. thermofisher.com The NIST WebBook provides extensive gas chromatography data for related compounds like 2-isopropylphenol. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are highly effective for the analysis of phenolic compounds, including those that are thermally labile and not suitable for GC analysis. nih.govlabmedica.com HPLC methods have been developed for the determination of 2-isopropylphenol in aqueous samples, often using a reverse-phase column and an electrochemical detector.

LC-MS/MS is particularly powerful for the simultaneous analysis of a parent drug and its metabolites. labmedica.com For instance, an LC-MS/MS method developed for the anesthetic propofol (B549288) (2,6-diisopropylphenol) and its metabolites demonstrates the capability of this technique to monitor multiple related compounds in a single run. labmedica.com The optimization of LC-MS conditions, such as the choice of mobile phase and ionization mode (e.g., electrospray ionization - ESI), is critical for achieving good peak definition, resolution, and detection sensitivity. nih.gov Advanced column chemistries, such as biphenyl (B1667301) core-shell columns, can significantly improve peak capacity and selectivity in the separation of phenolic compounds from complex matrices like olive oil extracts. nih.govmdpi.com

Future Research Directions and Emerging Applications for 2 Isopropenylphenol

Design and Synthesis of Novel Analogs with Enhanced or Targeted Functionality

The core structure of 2-isopropenylphenol provides a versatile scaffold for the synthesis of novel analogs with tailored properties. Research in this area focuses on modifying the phenolic and isopropenyl groups to create derivatives with enhanced or specific functionalities for a range of applications.

One promising strategy involves the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active groups. For instance, research on carvacrol (B1668589) (5-isopropyl-2-methylphenol), a related phenolic compound, has demonstrated that incorporating hydrazide-based sulfonamide groups can generate derivatives with potent antimicrobial and antioxidant properties. researchgate.net This approach of merging active chemical entities could be applied to this compound to develop new compounds with synergistic effects. researchgate.net

Another avenue of research is the creation of derivatives for specific industrial or medical uses. Studies on other alkylphenols have led to the successful design of novel 2,6-disubstituted phenol (B47542) derivatives that function as general anesthetics. nih.gov By strategically introducing different functional groups, researchers have synthesized compounds with improved anesthetic profiles compared to existing agents like propofol (B549288). nih.gov Similarly, the synthesis of novel 2-propenoyl amides and esters has yielded compounds with significant antifungal and antibacterial activities. researchgate.net These examples highlight the potential for creating this compound analogs with precisely targeted biological actions.

The development of new synthetic methodologies is also crucial. A novel process has been developed for preparing a complex diaminopyrimidine compound, utilizing 2-isopropylphenol (B134262) as a key starting material. google.com This multi-step synthesis, which includes the creation of intermediates like 2-isopropyl-5-methoxyphenol (B13982364) and 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile, showcases how the phenol structure can be built upon to create complex molecules with potential pharmaceutical applications. google.com

Future efforts will likely concentrate on creating libraries of this compound analogs and employing high-throughput screening to identify candidates with desirable characteristics, from enhanced cytotoxicity against cancer cells to improved performance as polymer building blocks. mdpi.com

Table 1: Examples of Synthetic Analogs from Related Phenols and Their Functionalities

Parent Compound ClassSynthesized AnalogTargeted FunctionalityReference
Alkylphenols2,6-disubstituted alkylphenolsGeneral Anesthetics nih.gov
Phenolic Monoterpenoids (Carvacrol)Hydrazide-based sulfonamidesAntimicrobial, Antioxidant researchgate.net
Propenoyl Chlorides2-propenoyl amides and estersAntifungal, Antibacterial researchgate.net
IsopropylphenolsPhenoxy diaminopyrimidinePharmaceutical Intermediate google.com

Investigation of Catalytic Applications and Process Optimization

The chemical properties of this compound and its isomers make them key subjects in the study of catalytic processes, both for their synthesis and their conversion into other valuable chemicals. Research in this domain is focused on improving reaction efficiency, selectivity, and sustainability.

A significant area of investigation is the catalytic conversion of isopropylphenols. One process details the isomerization of 2-isopropylphenol to 4-isopropylphenol, a more commercially desirable isomer. google.com This process utilizes catalyst systems such as sulfuric acid on acid clay or trifluoromethane (B1200692) sulfonic acid (TFMSA) to achieve a higher yield of the para-isomer without significant formation of byproducts. google.com The optimization of this transalkylation reaction involves controlling temperature and the molar ratio of reactants to maximize the conversion. google.com

Furthermore, research into the pyrolysis of bisphenol A (BPA) has identified isopropenylphenol as a product. researchgate.net A key challenge is the efficient conversion of these pyrolysis products into high-value chemicals like phenol. A study demonstrated the use of a tandem micro-reactor system with a Ni/Y-zeolite catalyst to achieve the selective recovery of phenol from isopropenyl- and isopropyl-phenols. researchgate.net This process involves the simultaneous hydrogenation of isopropenylphenol to isopropylphenol, followed by dealkylation to phenol, achieving high conversion and selectivity. researchgate.net This highlights a promising pathway for valorizing plastic waste streams.

Process optimization also extends to the synthesis of the precursors themselves. The highly ortho-selective alkylation of phenol with 2-propanol to produce 2-isopropylphenol has been achieved without a traditional catalyst by using supercritical water as the reaction medium. researchgate.net This "green chemistry" approach demonstrates that reaction parameters like water density can be tuned to accelerate both the necessary dehydration and alkylation steps, leading to high yields and selectivity. researchgate.net

Future work will likely involve the development of more robust and selective catalysts, exploration of novel reactor designs like those used for reactive distillation, and the application of computational modeling to optimize reaction conditions for both the synthesis and conversion of this compound. semanticscholar.org

Table 2: Catalytic Processes Involving Isopropenylphenol and Related Isomers

ProcessStarting MaterialProductCatalyst/Reaction ConditionKey FindingReference
Isomerization2-Isopropylphenol4-IsopropylphenolTrifluoromethane sulfonic acid (TFMSA) or H₂SO₄ on clayEnables conversion to the more valuable para-isomer. google.com
Hydrogenation/DealkylationIsopropenylphenol (IPP)Phenol0.3 wt% Ni on Y-zeoliteFull IPP conversion with 92% phenol selectivity. researchgate.net
Ortho-selective AlkylationPhenol, 2-Propanol2-IsopropylphenolSupercritical water (catalyst-free)Yield of alkylphenols was 83.1% with high ortho-selectivity. researchgate.net

Comprehensive Environmental Impact Assessment and Development of Remediation Strategies

The production, use, and disposal of this compound and related compounds necessitate a thorough understanding of their environmental fate and impact. Future research must include comprehensive Environmental Impact Assessments (EIAs) and the development of effective remediation strategies. An EIA is a systematic process to predict the environmental effects of a proposed project, ensuring that potential harms are considered and mitigated before decisions are made. ufpr.brepa.ie

A key environmental consideration for this compound is its link to plastic waste. It is known to be a pyrolysis product of bisphenol A (BPA), a major component of polycarbonate plastics. researchgate.net As such, the thermal decomposition of plastic waste could be a source of this compound in the environment. A comprehensive EIA would need to model the potential release of this compound from waste processing facilities and assess its subsequent distribution and persistence in soil, water, and air.

The framework for such an assessment can be adapted from methodologies used for other industrial pollutants, such as oil spills. mdpi.com A life cycle assessment (LCA) approach would compare the environmental impact of different scenarios, such as leaving the contaminant in place versus implementing active remediation. mdpi.com For a site contaminated with this compound, remediation strategies could include soil washing, bioremediation, or chemical oxidation. The EIA would evaluate the environmental load associated with each strategy, including the energy and materials consumed during cleanup, to determine the most beneficial approach. mdpi.com

The development of remediation strategies will depend on the compound's specific chemical properties and its behavior in different environmental matrices. Research should focus on identifying microorganisms capable of degrading this compound or developing advanced oxidation processes that can break it down into benign substances. Monitoring and auditing are crucial components of this process to ensure the effectiveness of the chosen mitigation measures. researchgate.netresearchgate.net

Future research must prioritize generating the necessary ecotoxicological data for this compound to conduct accurate risk assessments and establish environmental quality standards.

Exploration of New Biological Activities and Potential as Pharmaceutical Intermediates

The molecular structure of this compound makes it an attractive candidate for drug discovery and development. It belongs to the broader class of propenylbenzenes, many of which exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov This suggests that this compound itself or its derivatives could possess valuable therapeutic potential.

Future research will focus on systematic screening of this compound and its synthesized analogs against various biological targets. For example, compounds like anethole (B165797) and isoeugenol, which share the propenylbenzene motif, have shown inhibitory effects on pro-inflammatory molecules and antimicrobial activity against food pathogens. nih.gov Similar investigations into this compound could uncover new leads for anti-inflammatory or antibiotic drugs.

The exploration of related alkylphenols has also yielded promising results in other therapeutic areas. A series of novel 2,6-disubstituted phenol derivatives have been synthesized and evaluated as general anesthetics, with at least one candidate advancing to clinical studies. nih.gov This success provides a strong rationale for exploring the anesthetic potential of this compound derivatives.

The path forward involves a multidisciplinary approach, combining synthetic chemistry to create a diverse library of analogs with pharmacological screening to identify and characterize new biological activities. This research could lead to the development of novel therapeutics for a variety of diseases.

Q & A

Q. How can meta-analyses address gaps in the mechanistic understanding of this compound’s antimicrobial properties?

  • Methodological Answer : Aggregate data from peer-reviewed studies using PRISMA guidelines. Perform subgroup analyses by microbial strain (Gram-positive vs. Gram-negative) and solvent systems. Highlight methodological inconsistencies (e.g., agar dilution vs. broth microdilution) in sensitivity analyses .

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